molecular formula C10H12O5S B1438725 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid CAS No. 1156632-48-2

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid

Cat. No.: B1438725
CAS No.: 1156632-48-2
M. Wt: 244.27 g/mol
InChI Key: KRYXNCBLESBTFK-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H12O5S and a molecular weight of 244.27 g/mol It is characterized by the presence of a hydroxyethanesulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid has several scientific research applications, including:

Safety and Hazards

The safety information for 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictogram is GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with sodium 2-hydroxyethanesulfonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxyethanesulfonyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethanesulfonyl)benzoic acid
  • 2-(4-Sulfophenyl)acetic acid
  • 4-(2-Hydroxyethylsulfonyl)phenylacetic acid

Uniqueness

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is unique due to the presence of both a hydroxyethanesulfonyl group and an acetic acid moiety, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYXNCBLESBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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